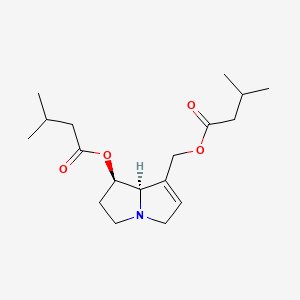

Retronecine 7,9-isovalerate diester

Description

Classification and Structural Context of Retronecine-Type Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are broadly classified based on the structure of their necine base. encyclopedia.pub The major types of necine bases include retronecine (B1221780), heliotridine, otonecine (B3428663), and platynecine. encyclopedia.pub Retronecine and its diastereoisomer, heliotridine, are the most common and are characterized by an unsaturated bond between C-1 and C-2 of the pyrrolizidine ring. encyclopedia.pub Platynecine-type PAs, in contrast, possess a saturated necine base. encyclopedia.pub The otonecine type is distinct due to its monocyclic base structure, a carbonyl group at C-8, and a methylated nitrogen atom. encyclopedia.pub

Retronecine-type PAs are a significant and extensively studied subgroup. Retronecine itself is the most frequently observed necine base in naturally occurring PAs. nih.govnih.govwikipedia.org These alkaloids can be further categorized based on the nature of the esterifying necic acids and the pattern of esterification. Common classifications include:

Senecionine-like PAs: These are characterized by a 12-membered macrocyclic ring formed by the esterification of the C-7 and C-9 hydroxyl groups of the retronecine base with a C10 dicarboxylic necic acid. nih.gov

Triangularine-type PAs: These are open-chain mono- or diesters of necine bases with C5 acids such as tiglic, angelic, and senecioic acids. nih.gov

Lycopsamine-like PAs: These feature a branched C7 necic acid esterifying the C-9 hydroxyl group. nih.gov

Monocrotaline-type PAs: These form an 11-membered macrocyclic ring through esterification of the C-7 and C-9 hydroxyls with a dicarboxylic necic acid. nih.gov

Phalaenopsine and ipanguline-type PAs: These are distinguished by the presence of an aromatic acid esterifying a typically saturated necine base. nih.gov

"Retronecine 7,9-isovalerate diester" is an open-chain diester of the retronecine base. In this specific compound, the hydroxyl groups at both the C-7 and C-9 positions of the retronecine core are esterified with isovaleric acid.

Natural Occurrence and Distribution in Plant Genera and Species

Pyrrolizidine alkaloids are predominantly found in a few unrelated families of angiosperms. nih.gov Approximately 95% of the more than 400 known PA structures are found within the plant families Asteraceae (specifically the tribes Senecioneae and Eupatorieae), Boraginaceae, Fabaceae (mainly the genus Crotalaria), and Orchidaceae. nih.gov A systematic survey of the Apocynaceae family also identified retronecine-type PAs in several genera of the tribe Echiteae. nih.gov

The distribution of different types of PAs often correlates with plant taxonomy. For instance, senecionine-type PAs are characteristic of the tribe Senecioneae (Asteraceae) and the genus Crotalaria (Fabaceae). encyclopedia.pub Lycopsamine-type PAs are commonly found in the Boraginaceae family and the Eupatorieae tribe of the Asteraceae. encyclopedia.pub Monocrotaline-type PAs are frequently observed in the Fabaceae family, particularly in the genus Crotalaria. encyclopedia.pub Triangularine-type PAs are prevalent in the Senecioneae tribe and the Boraginaceae family. encyclopedia.pub Phalaenopsine-type PAs are characteristic of the Orchidaceae family. encyclopedia.pub

Retronecine, the core of the compound , is a common necine base found in plants of the genera Senecio and Crotalaria, as well as in the family Boraginaceae. nih.govwikipedia.org While specific data on the natural occurrence of "this compound" is not extensively documented in readily available literature, the components of this diester are well-known within the context of PA-producing plants. For example, a study on Senecio chrysanthemoides identified senecicaudatine-9-isovalerate, a related compound. inchem.org A detailed analysis of five Senecio species identified 85 different PAs, the majority of which were retronecine-type. nih.gov

Table 1: Distribution of Major Pyrrolizidine Alkaloid Types in Plant Families

| PA Type | Primary Plant Families/Genera |

|---|---|

| Senecionine-type | Asteraceae (Senecioneae), Fabaceae (Crotalaria) |

| Lycopsamine-type | Boraginaceae, Asteraceae (Eupatorieae) |

| Monocrotaline-type | Fabaceae (Crotalaria) |

| Triangularine-type | Asteraceae (Senecioneae), Boraginaceae |

| Phalaenopsine-type | Orchidaceae |

Historical Context of Pyrrolizidine Alkaloid Structural Elucidation and Academic Investigation

The scientific investigation of pyrrolizidine alkaloids began in the 19th century with their initial discovery in plants. wikipedia.org However, a comprehensive understanding of their chemical structures and biological significance developed over the subsequent century. In the early to mid-20th century, researchers began to link livestock poisoning to the consumption of PA-containing plants, which spurred more intensive chemical and toxicological studies. wikipedia.org

The elucidation of the complex structures of PAs was a significant challenge for organic chemists. Early research relied on classical methods of chemical degradation and synthesis. The development of advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revolutionized the field. nih.gov Gas chromatography-mass spectrometry (GC-MS) became a crucial tool for the determination of PA structures in various plant species. nih.gov More recently, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have enabled the rapid identification and structural characterization of a vast number of PAs in complex plant extracts. nih.govnih.gov

The biosynthesis of the pyrrolizidine nucleus has also been a subject of extensive research. Isotopic labeling studies using precursors like ornithine and putrescine were instrumental in mapping the biosynthetic pathway. nih.gov These studies confirmed that the necine base is derived from two molecules of putrescine, which are in turn derived from the amino acid arginine. nih.govwikipedia.org The discovery of homospermidine synthase, the first enzyme specific to the PA biosynthetic pathway, was a major breakthrough in understanding the genetic and evolutionary origins of PA production in plants. wikipedia.orgnih.gov This enzyme catalyzes the formation of homospermidine from putrescine and spermidine. wikipedia.org

Academic investigations have also focused on the chemotaxonomic significance of PAs, using their distribution patterns to inform plant classification and evolutionary relationships. nih.govresearchgate.net The diversity of PA structures within and between plant species continues to be an active area of research, with ongoing discoveries of novel alkaloids and their biosynthetic pathways. nih.gov

Structure

3D Structure

Properties

CAS No. |

14933-88-1 |

|---|---|

Molecular Formula |

C18H29NO4 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

[(7R,8R)-7-(3-methylbutanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C18H29NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,12-13,15,18H,6-11H2,1-4H3/t15-,18-/m1/s1 |

InChI Key |

QXPBAAIJYQWSAO-CRAIPNDOSA-N |

Isomeric SMILES |

CC(C)CC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OCC1=CCN2C1C(CC2)OC(=O)CC(C)C |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Retronecine Core and Its Esterification

Precursor Compounds and Initial Enzymatic Steps in Pyrrolizidine (B1209537) Skeleton Formation

The journey to the retronecine (B1221780) core begins with simple polyamines, which undergo a series of enzymatic reactions to form the characteristic bicyclic structure of pyrrolizidine alkaloids.

The foundational building blocks for the retronecine core are derived from the amino acids L-arginine and L-ornithine. researchgate.net Enzymatic decarboxylation of these amino acids yields the diamine putrescine. Putrescine, along with spermidine (which is itself derived from putrescine), serves as the essential precursor for the pyrrolizidine ring system. researchgate.net Isotope labeling studies have conclusively shown that two molecules of putrescine are incorporated into the retronecine structure, highlighting the central role of these polyamines in the biosynthetic pathway. researchgate.net

The first committed and pathway-specific step in the biosynthesis of all pyrrolizidine alkaloids is catalyzed by the enzyme homospermidine synthase (HSS). nih.govresearchgate.net This enzyme utilizes putrescine and spermidine as substrates to form homospermidine, a symmetrical C4-N-C4 intermediate. researchgate.net HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane in the process. nih.gov The activity of HSS is a critical regulatory point, effectively channeling primary metabolites into the specialized pyrrolizidine alkaloid pathway.

| Enzyme | Substrates | Product | Function |

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis. |

Necine Base Formation: Desaturation and Hydroxylation Pathways to Retronecine

Following the formation of homospermidine, a sequence of oxidative, cyclization, and modification reactions leads to the formation of retronecine. The oxidation of homospermidine, likely carried out by copper-dependent diamine oxidases, yields an unstable dialdehyde intermediate that spontaneously cyclizes. nih.gov This is followed by a reduction, likely catalyzed by an alcohol dehydrogenase, to form the first saturated pyrrolizidine intermediate, 1-hydroxymethylpyrrolizidine. nih.gov

Further modifications are required to produce the characteristic unsaturated and dihydroxylated retronecine base. Experimental evidence suggests a stepwise pathway where the saturated intermediate, (-)-trachelanthamidine, is first dehydrogenated at the C-1 and C-2 positions to form (-)-supinidine. nih.gov Subsequently, (-)-supinidine undergoes hydroxylation at the C-7 position to yield (+)-retronecine. nih.gov While this sequence is supported by tracer studies, the specific desaturase and hydroxylase enzymes responsible for these crucial transformations have not yet been fully characterized and remain an active area of research. nih.gov

| Intermediate Compound | Precursor | Key Transformation | Product |

| Homospermidine | Putrescine, Spermidine | Formation of C4-N-C4 structure | 4,4´-iminodibutanal |

| 1-hydroxymethylpyrrolizidine | 4,4´-iminodibutanal | Oxidation, Cyclization, Reduction | (-)-trachelanthamidine |

| (-)-Supinidine | (-)-trachelanthamidine | Desaturation (C-1/C-2) | (-)-Supinidine |

| (+)-Retronecine | (-)-Supinidine | Hydroxylation (C-7) | (+)-Retronecine |

Esterification Mechanisms with Necic Acids

The final stage in the biosynthesis of Retronecine 7,9-isovalerate diester is the attachment of isovaleric acid groups to the retronecine core. This esterification occurs at the hydroxyl groups located at the C-7 and C-9 positions of the necine base. unigoa.ac.in

The esterification of the retronecine core is an enzymatic process catalyzed by acyltransferases. nih.gov These enzymes facilitate the transfer of an acyl group from an activated donor molecule to the hydroxyl groups of the necine base. While the specific enzymes have not been definitively identified for this particular diester, it is hypothesized that members of the BAHD family of acyltransferases are involved in these reactions. nih.gov Enzymatic hydrolysis studies of retronecine di-isovalerate have shown that the ester at the allylic C-9 position is more readily cleaved, suggesting a potential order or differential enzymatic activity at the two positions. nih.gov

The isovaleric acid used in the esterification process is derived from the catabolism of the branched-chain amino acid, leucine. wikipedia.org The metabolic breakdown of leucine produces isovaleryl-CoA, an activated thioester. wikipedia.orghmdb.ca This high-energy molecule serves as the acyl donor in the enzymatic acylation of retronecine. An acyltransferase enzyme selects isovaleryl-CoA and catalyzes the formation of an ester bond, first at one hydroxyl group (either C-7 or C-9) and then at the second, ultimately yielding the final product, this compound.

Biogenetic Relationships between this compound and Other Pyrrolizidine Alkaloids

This compound, as an open-chain diester of retronecine, shares biogenetic relationships with a wide array of other pyrrolizidine alkaloids. These relationships can be understood by considering the shared biosynthetic origins of their constituent parts: the necine base and the necic acids.

Relationship based on the Necine Base:

The presence of the retronecine core links this diester to all other PAs that utilize retronecine as their necine base. Retronecine is one of the most common necine bases found in nature, serving as the foundation for a vast number of PAs, including: unigoa.ac.in

Monocrotaline (B1676716): A macrocyclic diester of retronecine found in Crotalaria species. unigoa.ac.in

Senecionine and Retrorsine: Macrocyclic diesters of retronecine commonly found in Senecio species. unigoa.ac.in

Lycopsamine and Intermedine: Open-chain monoesters or diesters of retronecine found in the Boraginaceae family.

The diversification from a common retronecine precursor is a result of the action of different acyltransferases that esterify the core with a variety of necic acids.

Relationship based on the Necic Acid:

The isovalerate moiety connects this compound to other PAs that incorporate necic acids derived from L-valine. While isovaleric acid itself is a simple branched-chain fatty acid, other more complex necic acids also originate from the valine metabolic pathway. nih.govnih.gov For example, trachelanthic acid and viridifloric acid, found in lycopsamine-type PAs, are also derived from valine. nih.gov

The existence of this compound suggests a biosynthetic pathway where the acyltransferases responsible for esterification exhibit a specificity for isovaleryl-CoA. It is plausible that this compound could be a metabolic intermediate or a final product in plant species that produce a variety of open-chain retronecine esters. The enzymatic hydrolysis of retronecine di-isovalerate has been observed to occur preferentially at the allylic 9-ester group, which could imply a stepwise biosynthesis or degradation pathway. nih.gov

The table below illustrates the biogenetic relationship of this compound with other representative pyrrolizidine alkaloids based on their shared precursors.

| Pyrrolizidine Alkaloid | Necine Base | Necic Acid(s) | Shared Precursor(s) with this compound |

| This compound | Retronecine | Isovaleric acid | Retronecine, L-valine |

| Monocrotaline | Retronecine | Monocrotalic acid | Retronecine |

| Senecionine | Retronecine | Senecic acid | Retronecine |

| Lycopsamine | Retronecine | Trachelanthic acid, Viridifloric acid | Retronecine, L-valine (for necic acids) |

| Heliosupine | Heliotridine | Angelic acid, Echimidinic acid | L-valine (for echimidinic acid) |

This demonstrates that while this compound may not be as commonly reported as other PAs, its biosynthesis follows the fundamental and conserved pathways of retronecine core formation and necic acid derivation from amino acid metabolism. Its relationship to other PAs is defined by the specific combination of these well-established biosynthetic modules.

Chemical Synthesis and Synthetic Analogues

Total Synthesis Approaches for the Retronecine (B1221780) Necine Base

The synthesis of the retronecine necine base, the foundational bicyclic amino alcohol, has been a long-standing goal for synthetic chemists. The challenge lies in controlling the stereochemistry at multiple centers within the fused-ring system.

The first total synthesis of racemic retronecine was accomplished by Geissman and Waiss in 1962, a landmark achievement that paved the way for numerous other approaches unigoa.ac.in. Since then, efforts have focused on developing stereoselective and enantioselective routes to produce the naturally occurring (+)-retronecine enantiomer.

Several distinct strategies have emerged:

Synthesis from Chiral Precursors: One successful approach utilizes readily available chiral molecules from the "chiral pool." For instance, syntheses starting from carbohydrate precursors have been developed to enantiospecifically produce key intermediates for (+)-retronecine gla.ac.uk. Another route employs (S)-malic acid to stereoselectively achieve the synthesis of (+)-retronecine rsc.org.

Asymmetric Reactions: Modern synthetic methods often employ asymmetric reactions to induce chirality. An intermolecular carbenoid displacement reaction has been used as a key step in a stereoselective synthesis of (+)-retronecine rsc.org.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are powerful tools for constructing five-membered rings. A stereospecific synthesis of retronecine has been achieved using an imidate methylide cycloaddition, which efficiently establishes the core pyrrolizidine (B1209537) skeleton nih.gov.

A summary of selected synthetic approaches is presented in the table below.

| Starting Material/Key Strategy | Type of Synthesis | Reference |

| (S)-Malic Acid / Carbenoid Displacement | Stereoselective | rsc.org |

| Carbohydrate Precursors | Enantiospecific | gla.ac.uk |

| Imidate Methylide Cycloaddition | Stereospecific | nih.gov |

Synthetic Methodologies for Retronecine Diesters

Pyrrolizidine alkaloids in nature are typically esters of a necine base, with the hydroxyl groups at the C-7 and C-9 positions being common sites for esterification unigoa.ac.in. The synthesis of specific diesters like Retronecine 7,9-isovalerate diester requires controlled esterification of the retronecine diol.

The most straightforward method for preparing this compound is the direct, one-pot acylation of (+)-retronecine. This reaction typically involves treating retronecine with an excess of an activated form of isovaleric acid. Common acylating agents for this purpose include isovaleryl chloride or isovaleric anhydride (B1165640). The reaction is generally performed in an inert solvent and in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (HCl or isovaleric acid) and facilitate the reaction. This approach, while direct, can sometimes lead to a mixture of products, including the 7-monoester, the 9-monoester, and the desired 7,9-diester, requiring subsequent purification.

The two hydroxyl groups of retronecine exhibit different reactivity due to their chemical environment. The C-9 hydroxyl is a primary allylic alcohol, whereas the C-7 hydroxyl is a secondary alcohol. This difference allows for selective esterification strategies.

Research has shown that when (+)-retronecine is treated with dicarboxylic anhydrides, such as glutaric anhydride derivatives, the reaction yields predominantly the 9-monoester gla.ac.ukrsc.org. This selectivity is attributed to the higher reactivity and lower steric hindrance of the primary C-9 hydroxyl group compared to the secondary C-7 hydroxyl. This inherent reactivity difference is a cornerstone of selective synthesis.

This principle can be exploited in a stepwise synthesis of a diester:

Selective Esterification at C-9: (+)-Retronecine is reacted with approximately one equivalent of an acylating agent (e.g., isovaleryl chloride) under carefully controlled conditions to favor the formation of the Retronecine 9-isovalerate monoester.

Esterification at C-7: Following isolation and purification of the 9-monoester, the less reactive C-7 hydroxyl group can be acylated in a second step, potentially under more forcing conditions or with a different acylating agent, to yield the final diester.

This stepwise approach provides greater control and is particularly useful for synthesizing mixed diesters where the acyl groups at C-7 and C-9 are different. The preferential hydrolysis of the C-9 ester group by liver esterases also underscores the distinct nature of the two positions nih.gov.

Preparation of Retronecine Derivatives and Analogues for Mechanistic Studies

To understand the biosynthesis and mechanism of action of pyrrolizidine alkaloids, it is often necessary to prepare derivatives, particularly those containing isotopic labels.

The biosynthesis of the retronecine core in plants has been extensively studied using isotopically labeled precursors. These studies have established that the pyrrolizidine skeleton is derived from two molecules of putrescine, which itself comes from ornithine nih.govresearchgate.net. This natural pathway provides a method for producing radiolabelled retronecine for mechanistic investigations.

The process involves:

Synthesis of Labeled Precursor: A labeled version of putrescine is first chemically synthesized. Various isotopologues have been prepared, including those containing Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Nitrogen-15 (¹⁵N) researchgate.net. For example, [1,4-¹³C₂]-putrescine has been used to study the incorporation of the C₄ units into the retronecine structure researchgate.net.

Feeding Experiments: The synthesized labeled putrescine is administered to living plants known to produce retronecine-based alkaloids, such as species from the Senecio genus nih.govresearchgate.net. The plants' enzymatic machinery then incorporates the labeled precursor into the natural biosynthetic pathway.

Isolation of Labeled Retronecine: After a period of growth, the alkaloids are extracted from the plant material. The retronecine is then isolated, typically by hydrolysis of the ester alkaloids. The position and extent of the isotopic label in the final retronecine molecule can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Feeding experiments with doubly labeled [1-¹⁵N, 1-¹³C]putrescine have been crucial in demonstrating that a symmetrical C₄-N-C₄ intermediate is involved in the biosynthesis, providing deep insight into the reaction mechanism researchgate.net. This biosynthetic approach remains a key method for producing isotopically labeled retronecine analogues for detailed biological and chemical studies.

Chemical Synthesis of Pyrrolizidine Alkaloid N-Oxide Derivatives

The conversion of pyrrolizidine alkaloids into their corresponding N-oxide derivatives is a key chemical transformation. The tertiary nitrogen atom within the bicyclic retronecine core is susceptible to oxidation, yielding the N-oxide. This conversion can be accomplished using various oxidizing agents, with peroxy acids being particularly effective.

One of the most common reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically involves treating the parent alkaloid, dissolved in an appropriate aprotic solvent such as dichloromethane (DCM), with m-CPBA at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, resulting in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Another widely used oxidant is hydrogen peroxide (H₂O₂). This method may involve reacting the alkaloid with an aqueous solution of hydrogen peroxide, sometimes in the presence of a catalyst or in a solvent like acetic acid. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion while minimizing potential side reactions. The general scheme for the N-oxidation of a retronecine diester is presented below.

| Starting Material | Reagent | Product |

| Retronecine Diester | m-CPBA or H₂O₂ | Retronecine Diester N-oxide |

Design and Synthesis of Macrocyclic and Open-Chain Diester Analogues

The synthesis of analogues of this compound includes the creation of both open-chain and macrocyclic diesters, which can significantly alter the molecule's conformation and properties.

Open-Chain Diester Analogues The preparation of open-chain diester analogues, including the title compound Retronecine 7,9-diisovalerate, involves the esterification of the C7 and C9 hydroxyl groups of the retronecine base. nih.gov Methods have been developed for the selective esterification of retronecine to produce a variety of diester analogues. rsc.org For esterification with simple carboxylic acids, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are utilized. rsc.org In this process, the carboxylic acid is activated by DCC, facilitating the nucleophilic attack by the hydroxyl groups of retronecine to form the ester linkages.

For more complex or sterically hindered acids, the synthesis may proceed through more reactive intermediates like N-acylimidazoles. rsc.org This involves first reacting the carboxylic acid with a reagent like carbonyldiimidazole to form the acylimidazole, which then readily reacts with retronecine to yield the desired diester. These methods allow for the synthesis of a diverse library of open-chain diesters by varying the carboxylic acid used.

Macrocyclic Diester Analogues (e.g., Synthanecine A Diesters) The synthesis of macrocyclic diester analogues represents a more complex architectural challenge, linking the C7 and C9 hydroxyl groups with a single dicarboxylic acid chain. This strategy has been extensively applied to retronecine and its synthetic analogues, such as Synthanecine A.

A common synthetic route involves a two-step process:

Monoester Formation: (+)-Retronecine or an analogue like Synthanecine A is treated with a dicarboxylic acid anhydride (e.g., succinic anhydride, glutaric anhydride). This reaction typically yields a mixture of 7- and 9-monoesters.

Macrolactonization: The resulting hydroxy acid monoester is then cyclized to form the macrocyclic diester. A highly effective method for this step is the Corey-Nicolaou macrolactonization. This reaction employs 2,2'-dipyridyldisulfide and triphenylphosphine to activate the carboxylic acid group, forming a 2-pyridinethiol ester. This activated intermediate then undergoes an intramolecular reaction where the remaining free hydroxyl group attacks the ester carbonyl, closing the ring to form the desired macrolide under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

This methodology has been used to prepare macrocyclic diesters of Synthanecine A with ring sizes varying from 10 to 16 atoms. The specific dicarboxylic acid used determines the size of the resulting macrocycle.

| Necine Base | Acylating Agent | Cyclization Method | Product Type |

| (+)-Retronecine | Dicarboxylic Anhydride | Corey-Nicolaou | Macrocyclic Diester |

| (±)-Synthanecine A | Dicarboxylic Anhydride | Corey-Nicolaou | Macrocyclic Diester |

Preparation of Quaternary Methiodide Derivatives

The tertiary amine of the retronecine core can be converted into a quaternary ammonium salt through alkylation. The preparation of quaternary methiodide derivatives is a standard transformation known as the Menshutkin reaction.

Metabolism and Biotransformation Pathways

General Metabolic Fates of Retronecine-Type Pyrrolizidine (B1209537) Alkaloids

Retronecine-type PAs undergo several metabolic transformations upon entering the body. These pathways collectively determine the potential toxicity of the alkaloid by either converting it into a less harmful, excretable form or bioactivating it into a reactive species. mdpi.com The primary detoxification pathways include the cleavage of ester bonds through hydrolysis and the formation of N-oxides. nih.gov Conversely, metabolic activation involves oxidation by hepatic cytochrome P450 (CYP450) monooxygenases to produce highly reactive pyrrolic dehydroalkaloids (DHAs). mdpi.comacs.org The balance between these competing pathways is a key factor in species-specific susceptibility to PA toxicity. mdpi.com

Enzymatic hydrolysis, mediated by esterases primarily in the liver, is a significant detoxification route for retronecine (B1221780) diesters. nih.gov This process involves the cleavage of the ester bonds, releasing the retronecine base and the corresponding necic acids. encyclopedia.pub The rate and extent of this hydrolysis are influenced by several structural features of the alkaloid molecule.

Studies on the enzymatic hydrolysis of retronecine diesters have revealed a distinct position specificity. For retronecine di-isovalerate, enzymatic hydrolysis occurs predominantly at the allylic 9-ester group. nih.govnih.gov This preferential cleavage is attributed to the allylic ester being less sterically hindered compared to the ester group at the C-7 position. mdpi.com Furthermore, the presence of the double bond in the necine ring electronically enhances the hydrolysis at the adjacent C-9 position. mdpi.com This specificity suggests that the initial detoxification step for diesters like Retronecine 7,9-isovalerate involves the formation of a C-7 monoester.

Steric hindrance around the ester functional groups is a major factor governing the rate of both alkaline and enzymatic hydrolysis of retronecine diesters. mdpi.comnih.govnih.gov Increased steric bulk of the necic acid residues can significantly inhibit the access of esterase enzymes to the ester linkage, thereby slowing the rate of detoxification. mdpi.comacs.orgnih.govthieme-connect.comthieme-connect.com This principle is a critical determinant of the relative persistence and, consequently, the toxic potential of different PAs. acs.orgnih.gov Generally, open-chain diesters are more susceptible to hydrolysis than the more structurally constrained and sterically hindered macrocyclic diesters. thieme-connect.comthieme-connect.com

| Factor | Influence on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| Position of Ester Group | Higher at allylic C-9 position | Lower steric hindrance and electronic enhancement from the adjacent double bond. | mdpi.comnih.govnih.gov |

| Steric Hindrance | Decreases with increasing steric bulk | Physical obstruction limits enzyme access to the ester bond. | mdpi.comacs.orgnih.gov |

| Necic Acid Chain Length (unbranched) | Increases up to a maximum (valeryl diester) | Improved enzyme-substrate interaction up to an optimal chain length. | nih.gov |

The chemical structure of the necic acid, specifically its chain length, also modulates the kinetics of enzymatic hydrolysis. In a series of less sterically hindered retronecine diesters with unbranched acids, the rate of hydrolysis was observed to increase with the length of the acid chain. nih.gov This trend reached a maximum with the valeryl (C5) diester, after which the rate is presumed to decline. nih.gov This suggests an optimal fit between the necic acid moiety and the active site of the hydrolyzing esterase. The isovalerate esters of Retronecine 7,9-isovalerate diester, being branched C5 acids, are subject to these kinetic influences, balanced against the effects of their specific steric configuration.

Another crucial detoxification pathway for retronecine-type PAs is N-oxidation. encyclopedia.pubmdpi.com This metabolic route involves the conversion of the tertiary nitrogen atom in the pyrrolizidine nucleus to a more polar N-oxide form. mdpi.com

The formation of pyrrolizidine alkaloid N-oxides (PANOs) is an enzymatic process that occurs in the liver. nih.gov Retronecine-type PAs are substrates for this conversion. mdpi.comnih.gov The resulting N-oxides are significantly more water-soluble than their tertiary amine precursors, which facilitates their excretion from the body. nih.gov While N-oxidation is generally considered a detoxification step, the process can be reversible. nih.govresearchgate.net PA N-oxides can be reduced back to the parent tertiary amine PA by enzymes such as cytochrome P450 reductases and by intestinal microbiota, which can then re-enter the metabolic activation pathway. nih.govnih.govresearchgate.net

| Pathway | Enzymes Involved | Metabolic Product | Biological Consequence | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Esterases | Necine base and necic acids | Detoxification | encyclopedia.pubnih.gov |

| N-Oxidation | (Not specified in detail) | Pyrrolizidine Alkaloid N-Oxide (PANO) | Detoxification (generally, but reversible) | mdpi.comnih.govnih.gov |

| Oxidative Dehydrogenation | Cytochrome P450 Monooxygenases | Dehydropyrrolizidine Alkaloids (DHAs) / Pyrrolic Esters | Metabolic Activation / Toxification | mdpi.comacs.org |

N-Oxidation Pathways

Biotransformation of N-Oxides back to Parent Alkaloids by Intestinal Microbiota and Hepatic Cytochrome P450 Monooxygenases (e.g., CYP1A2, CYP2D6)

The biotransformation of pyrrolizidine alkaloid N-oxides (PA N-oxides), which are often considered less toxic detoxification products, back into their parent tertiary alkaloids is a crucial step that can lead to subsequent toxic bioactivation. This retro-metabolic process is mediated by specific biological systems in both the gastrointestinal tract and the liver. researchgate.netnih.gov

Research has demonstrated that intestinal microbiota possess significant reductive capabilities. researchgate.net In anaerobic environments, such as the gut, these microorganisms can efficiently reduce PA N-oxides to their corresponding parent PAs. researchgate.net Studies investigating the biotransformation of representative retronecine-type PA N-oxides showed that this reduction occurs rapidly, with nearly complete conversion within eight hours of incubation with intestinal microbiota. researchgate.net This suggests that the gut microbiome plays a pivotal role in the in-vivo conversion cycle between PAs and their N-oxides. asianpubs.org

In addition to the intestinal microbiota, hepatic cytochrome P450 monooxygenases (CYPs) are also involved in the reduction of PA N-oxides. researchgate.netnih.gov While CYPs are more commonly associated with oxidative metabolism, under certain conditions, they can catalyze reductive reactions. Specific isoforms, notably CYP1A2 and CYP2D6, have been identified as the primary enzymes responsible for this hepatic reduction. researchgate.netnih.govresearchgate.net The combined action of intestinal microbiota and these specific hepatic CYPs ensures that PA N-oxides can be converted back to the more lipophilic and metabolically active parent PAs, which can then undergo bioactivation. researchgate.netnih.gov This two-step process involves the initial reduction in the intestine and liver, followed by the oxidative bioactivation of the regenerated parent alkaloids in the liver. researchgate.net

| Mediator | Location | Specific Enzymes/Components | Role |

|---|---|---|---|

| Intestinal Microbiota | Gastrointestinal Tract | Various anaerobic bacteria | Reduces PA N-oxides to parent PAs. researchgate.netasianpubs.org |

| Hepatic Cytochrome P450s | Liver | CYP1A2, CYP2D6 | Catalyzes the reduction of PA N-oxides back to parent PAs. researchgate.netnih.govresearchgate.net |

Oxidative Bioactivation to Pyrrolic Metabolites (Dehydro-alkaloids)

The toxicity associated with many pyrrolizidine alkaloids is not caused by the parent compound itself but by highly reactive metabolites formed during bioactivation. nih.govinchem.org This critical metabolic step involves the dehydrogenation of the necine base by cytochrome P450 enzymes in the liver, leading to the formation of toxic dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. up.ac.zaencyclopedia.pub These metabolites are potent alkylating agents responsible for cellular damage. inchem.org

Role of Hepatic Microsomal Oxidases (e.g., Cytochrome P450 Monooxygenases, CYP3A4)

The bioactivation of PAs is predominantly carried out by hepatic microsomal oxidases, with cytochrome P450 monooxygenases playing a central role. nih.govmdpi.com Among the various CYP isoforms, CYP3A4 has been identified as a major enzyme responsible for the metabolic activation and toxification of PAs in humans. nih.govresearchgate.netnih.gov The activity of CYP3A4 is crucial as it catalyzes the hydroxylation of the necine base, which is the initial step in forming the unstable and reactive pyrrolic derivatives. researchgate.net The expression levels and activity of CYP3A4 can significantly influence the rate of PA bioactivation, thereby affecting individual susceptibility to toxicity. nih.gov Studies using V79 cells engineered to express human CYP3A4 have confirmed its direct role in converting PAs into genotoxic metabolites. nih.gov

Formation of Reactive Pyrrolic Esters (e.g., 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, DHP)

Following the initial CYP-mediated oxidation, the resulting intermediate undergoes dehydration to form highly reactive electrophilic pyrrolic esters or dehydro-alkaloids. encyclopedia.pub These intermediates are strong alkylating agents that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. mdpi.comnih.gov These reactive pyrrolic esters can also be hydrolyzed in the aqueous environment of the liver cells to form pyrrolic alcohols, such as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). up.ac.zanih.gov DHP is a known toxic metabolite of many retronecine-type PAs. nih.gov The formation of DHP-derived DNA adducts has been observed both in vitro and in vivo following exposure to retronecine and is considered a potential biomarker for PA-induced carcinogenesis. nih.gov

Specific Biotransformation Profiles of this compound

The specific metabolic fate of this compound is influenced by the chemical properties of its isovalerate ester groups. These structural features determine its susceptibility to competing metabolic pathways of detoxification via hydrolysis and bioactivation via oxidation.

Hydrolytic Fate of the Isovalerate Moieties at C-7 and C-9

Enzymatic hydrolysis of the ester linkages is a primary detoxification pathway for PAs, converting them into less toxic, water-soluble necine bases and necic acids that can be readily excreted. up.ac.za For this compound, studies have shown that enzymatic hydrolysis occurs preferentially at the allylic 9-ester group. nih.govnih.gov This regioselective hydrolysis is a key factor in its detoxification profile. The ester at the C-9 position is more accessible to esterase enzymes compared to the more sterically hindered ester at the C-7 position.

Comparative Susceptibility to Enzymatic Detoxification via Hydrolysis

The susceptibility of a PA to detoxification by hydrolysis is largely dependent on the steric hindrance around its ester groups. up.ac.zanih.gov PAs with less sterically hindered ester groups, such as those with short, unbranched acid chains, are more easily hydrolyzed. up.ac.za this compound, a semisynthetic derivative, is considered to be more susceptible to detoxification by hydrolysis compared to some naturally occurring, more complex PAs. nih.govnih.gov This greater susceptibility to hydrolysis is a contributing factor to its comparatively lower hepatotoxicity. nih.govnih.gov The rate of hydrolysis by liver esterases is a critical determinant of whether the alkaloid will be detoxified or bioactivated to toxic pyrrolic metabolites. nih.gov

| Factor | High Susceptibility to Hydrolysis (Detoxification) | Low Susceptibility to Hydrolysis (Bioactivation Prone) | Example Compound(s) |

|---|---|---|---|

| Steric Hindrance | Low (e.g., unbranched acid chains) | High (e.g., complex, branched acid chains) | This compound nih.govnih.gov |

| Ester Position | Preferential hydrolysis at the less hindered C-9 position. nih.govnih.gov | Slower hydrolysis at the more hindered C-7 position. | This compound nih.govnih.gov |

| Toxicity Outcome | Lower hepatotoxicity due to efficient detoxification. nih.govnih.gov | Higher hepatotoxicity due to greater formation of pyrrolic metabolites. | Various natural PAs nih.govnih.gov |

Formation of Specific Metabolites and Conjugates

The metabolism of this compound leads to the formation of several distinct metabolites and conjugates. These products arise from enzymatic processes aimed at increasing the polarity of the parent compound to facilitate its excretion from the body.

Hydrolysis Products: A primary and significant detoxification pathway for this compound is the enzymatic hydrolysis of its ester linkages. Research has shown that for retronecine di-isovalerate, this hydrolysis occurs preferentially at the allylic 9-ester group nih.gov. This selective cleavage is influenced by steric hindrance around the ester groups nih.gov. The initial hydrolysis product is the corresponding monoester, Retronecine 7-isovalerate monoester. Further hydrolysis of the remaining ester group at the 7-position can also occur, leading to the formation of the necine base, Retronecine, and isovaleric acid.

N-Oxidation Products: Another metabolic pathway involves the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring to form an N-oxide metabolite, this compound N-oxide encyclopedia.pub. This reaction is catalyzed by cytochrome P450 monooxygenases and flavin-containing monooxygenases in the liver. The formation of N-oxides is generally considered a detoxification pathway as it produces more water-soluble compounds that are more readily excreted researchgate.net.

Formation of Dehydropyrrolizidine Alkaloids (DHPAs) and their Conjugates: A critical pathway in the bioactivation of retronecine-type pyrrolizidine alkaloids is the formation of highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs) nih.govnih.gov. This process involves the dehydrogenation of the retronecine nucleus by cytochrome P450 enzymes, resulting in the formation of a dehydropyrrolizidine derivative of the parent compound. This reactive intermediate is an electrophile that can alkylate cellular macromolecules.

To mitigate the potential damage from these reactive DHPAs, the body utilizes conjugation pathways. The primary endogenous nucleophile for this purpose is glutathione (B108866) (GSH). The DHPA derived from this compound can react with GSH to form various glutathione conjugates. The major conjugate formed is 9-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (9-GSH-DHP) researchgate.net. Another isomeric conjugate, 7-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP), is also formed researchgate.netresearchgate.net. These conjugation reactions represent a significant detoxification mechanism for the reactive pyrrolic metabolites.

Metabolites of this compound

| Metabolite Name | Chemical Formula | Molecular Weight ( g/mol ) | Metabolic Pathway |

| Retronecine 7-isovalerate monoester | C13H21NO3 | 239.31 | Hydrolysis |

| Retronecine | C8H13NO2 | 155.19 | Hydrolysis |

| This compound N-oxide | C18H29NO5 | 339.43 | N-Oxidation |

| Dehydropyrrolizidine derivative of this compound | C18H27NO4 | 321.41 | Dehydrogenation |

| 9-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (9-GSH-DHP) | C18H28N4O7S | 444.51 | Glutathione Conjugation |

| 7-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP) | C18H28N4O7S | 444.51 | Glutathione Conjugation |

Structure Activity Relationships Sar in Metabolic Pathways and Biochemical Interactions

Structural Determinants for Enzymatic Hydrolysis Susceptibility of Diesters

The enzymatic hydrolysis of Retronecine (B1221780) 7,9-isovalerate diester is a crucial detoxification pathway, breaking the ester linkages to yield the necine base, retronecine, and isovaleric acid. nih.gov The susceptibility of this diester to hydrolysis is significantly influenced by steric hindrance around the ester groups. nih.govnih.gov

In a comparative study of 18 natural or semisynthetic retronecine diesters, steric hindrance was identified as the primary factor governing the rate of hydrolysis. nih.gov For Retronecine 7,9-isovalerate diester, the branched nature of the isovalerate side chains introduces a degree of steric bulk that modulates the rate of enzymatic attack. However, compared to more complex, naturally occurring PAs with highly branched or macrocyclic structures, open-chain diesters like Retronecine 7,9-isovalerate are generally more susceptible to detoxification by hydrolysis. nih.govnih.gov

Research on the enzymatic hydrolysis of retronecine di-isovalerate has shown that the reaction occurs preferentially at the allylic 9-ester group. nih.govnih.gov This regioselectivity is a key feature of its metabolic profile. In a series of less sterically hindered esters with unbranched acids, the rate of hydrolysis was found to increase with the length of the carbon chain, peaking with the valeryl diester. nih.gov

| Structural Feature | Influence on Enzymatic Hydrolysis | Finding |

| Steric Hindrance | Major inhibiting factor. nih.gov | The bulkier the ester side-chains, the slower the rate of hydrolysis. |

| Ester Position | Affects reactivity. | Hydrolysis occurs primarily at the allylic C-9 ester position for retronecine di-isovalerate. nih.govnih.gov |

| Chain Branching | Modulates hydrolysis rate. | Branched chains, like the isovalerate groups, influence the steric environment around the ester linkage. |

| Open-chain diester | Generally higher susceptibility to hydrolysis compared to macrocyclic PAs. nih.gov | Facilitates detoxification. |

Molecular Features Influencing N-Oxidation Propensity

N-oxidation is another significant metabolic pathway for tertiary amine PAs like this compound, leading to the formation of the corresponding N-oxide. nih.govnih.gov This process is generally considered a detoxification step, as the resulting N-oxides are more water-soluble and readily excreted. researchgate.net However, the N-oxides can also be reduced back to the tertiary amine in the gut, creating a potential for re-activation. nih.govnih.gov

The propensity for N-oxidation is influenced by the lipophilicity of the molecule and its conformational structure, which dictates its access to and interaction with microsomal enzymes, primarily cytochrome P450 monooxygenases. nih.govnih.gov A conformation that favors microsomal oxidation of the pyrrolizidine (B1209537) ring over N-oxidation will lead to a lower production of N-oxides. nih.gov For retronecine-type PAs, N-oxidation is a viable pathway, unlike for otonecine-type PAs where the nitrogen is methylated. nih.gov

Structural Correlates for Pyrrolic Metabolite Formation

The formation of pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs), is the primary bioactivation pathway responsible for the toxic effects of PAs. nih.govinchem.org This process is catalyzed by hepatic cytochrome P450 enzymes and involves the dehydrogenation of the necine base. dntb.gov.ua

A critical structural requirement for the formation of toxic pyrrolic metabolites is the presence of a double bond between the C-1 and C-2 positions of the pyrrolizidine nucleus. mdpi.cominchem.orgnih.gov this compound possesses this feature, making it a substrate for conversion to reactive pyrrolic species. researchgate.net PAs with a saturated necine base, such as those of the platynecine-type, are not metabolized to these toxic pyrroles and are considered less toxic. mdpi.comresearchgate.netgla.ac.uk

Esterification of the hydroxyl groups at the C-7 and C-9 positions of the necine base is another crucial factor for significant toxicity. mdpi.cominchem.org this compound is esterified at both these positions. The ester groups themselves are not directly involved in the initial dehydrogenation but are essential for the alkylating activity of the resulting pyrrolic metabolites. gla.ac.uk The reactivity of these metabolites is associated with the activation of the ester functions by the nitrogen atom in the pyrrolic ring, turning them into potent bifunctional alkylating agents. gla.ac.uk

Biochemical Interactions and Mechanistic Studies of Metabolites

Covalent Adduct Formation by Pyrrolic Metabolites

A critical pathway in the bioactivation of retronecine-type PAs is their metabolism by hepatic cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org This process involves the oxidation of the unsaturated necine base, converting the parent alkaloid into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (dehydro-PAs). inchem.orgsemanticscholar.org These dehydro-PAs are potent electrophiles and alkylating agents, capable of binding covalently to cellular macromolecules, which is a key mechanism of their toxicity. inchem.org

The electrophilic nature of dehydro-PA metabolites facilitates their rapid reaction with various endogenous nucleophiles. researchgate.net Prominent among these are the sulfhydryl groups of low-molecular-weight thiols, such as cysteine and glutathione (B108866) (GSH). researchgate.netnih.gov The reaction with glutathione can lead to the formation of secondary pyrrolic metabolites, for instance, 7-glutathione-dehydrosupinidine (7-GSH-DHP). nih.gov These conjugation reactions are generally considered a detoxification pathway, as they neutralize the reactive pyrrole (B145914) before it can interact with critical cellular targets like proteins and DNA. However, these secondary metabolites can themselves still be involved in further reactions. researchgate.net

When not detoxified, the reactive dehydro-PA metabolites can covalently bind to cellular proteins, forming pyrrole-protein adducts. nih.govsemanticscholar.org These adducts are formed through the alkylation of nucleophilic sites on amino acid residues within proteins. researchgate.net The formation of these adducts is a significant event, impairing the normal function of the adducted proteins and contributing to cellular dysfunction and toxicity. semanticscholar.org

Pyrrole-protein adducts have been identified in both liver tissue and serum of animals treated with PAs, establishing them as a valuable biomarker for both exposure and the resulting liver injury. nih.govsemanticscholar.org Research suggests that these adducts may enter the bloodstream through various mechanisms, including the active secretion of adducted proteins from hepatocytes or the diffusion of the reactive dehydro-PAs themselves into the plasma to react with blood proteins. nih.gov

In addition to proteins, the electrophilic pyrrolic metabolites can also alkylate nucleic acids, leading to the formation of pyrrole-DNA adducts. nih.gov This interaction is of significant toxicological concern as it represents a direct mechanism of genotoxicity, potentially leading to mutations and the initiation of cancer. nih.govnih.gov

A specific and well-characterized class of these adducts are those derived from dehydro-PA hydrolysis products like dehydrosupinidine (B1218406) (DHP). nih.gov Studies have identified a set of four DHP-derived DNA adducts, which are pairs of epimers formed with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) bases in DNA. nih.gov The persistence of these DHP-DNA adducts in the liver supports their role as long-term biomarkers of PA exposure and carcinogenic risk. nih.gov

Furthermore, the ester groups are the target of detoxification pathways, specifically hydrolysis by esterase enzymes. nih.govnih.gov Steric hindrance around the ester functions can inhibit this hydrolytic detoxification, making more of the parent alkaloid available for conversion into toxic pyrrolic metabolites. nih.govnih.gov Therefore, while not the site of activation for adduct formation, the ester groups play a crucial role in modulating the balance between detoxification and bioactivation.

Characterization of Enzymatic Systems Catalyzing Metabolism

The metabolism of Retronecine (B1221780) 7,9-isovalerate diester involves a balance between two key enzymatic systems: the cytochrome P450-mediated bioactivation and the esterase-catalyzed detoxification. inchem.orgnih.gov Esterases play a critical role in the detoxification of retronecine diesters by hydrolyzing the ester bonds. nih.gov This cleavage yields the retronecine base and the corresponding necic acids, which are generally less toxic and more easily excreted. encyclopedia.pub

Studies on the enzymatic hydrolysis of various retronecine diesters by rat liver homogenates have provided insights into the specificity and kinetics of the involved esterases. nih.gov

A key finding is that the enzymatic hydrolysis of Retronecine 7,9-diisovalerate occurs preferentially at the allylic 9-ester group. nih.govnih.gov The rate of this hydrolysis is significantly influenced by the structure of the esterifying acids. A major factor governing the rate of hydrolysis is steric hindrance around the ester groups; more hindered esters are hydrolyzed more slowly. nih.gov However, for less hindered esters with unbranched acid chains, the rate of hydrolysis was found to increase with the length of the carbon chain, reaching a maximum for the valeryl (C5) diester. nih.gov The susceptibility of semisynthetic retronecine diesters like the di-isovalerate to this hydrolytic detoxification is considered a contributing factor to their potentially lower hepatotoxicity compared to some naturally occurring, more sterically hindered PAs. nih.gov

The table below, based on findings from comparative studies, illustrates the relative rates of hydrolysis for different retronecine diesters, demonstrating the impact of the ester group's structure.

| Retronecine Diester | Esterifying Acid | Relative Rate of Hydrolysis by Liver Esterases (Qualitative) | Key Structural Feature |

| Di-isovalerate | Isovaleric acid | Moderate | Branched-chain acid |

| Di-n-valerate | n-Valeric acid | High (Maximum rate in series) | Unbranched C5 acid nih.gov |

| Di-acetate | Acetic acid | Low | Unbranched C2 acid nih.gov |

| Di-propionate | Propionic acid | Moderate | Unbranched C3 acid nih.gov |

| Di-n-butyrate | n-Butyric acid | High | Unbranched C4 acid nih.gov |

| Monocrotaline (B1676716) | Monocrotalic acid | Very Low | Cyclic, sterically hindered diester |

This table is a qualitative representation based on published research findings describing the relationship between ester chain length/branching and hydrolysis rates. nih.gov

Identification and Role of Specific Cytochrome P450 Isoforms

The metabolic activation of pyrrolizidine (B1209537) alkaloids (PAs), including Retronecine 7,9-isovalerate diester, is predominantly carried out by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver. nih.govnih.gov These enzymes are crucial in the biotransformation of a vast array of xenobiotics. nih.gov While multiple CYP isoforms exist, specific ones play a more significant role in the metabolism of PAs.

Research has identified CYP3A4 as a key enzyme in the metabolism of certain PAs, such as lasiocarpine (B1674526). nih.gov Studies using human liver microsomes have demonstrated that CYP3A4 is highly effective in metabolizing this compound. nih.gov The CYP3A family, in general, is the most abundant and important for drug metabolism in the human liver. pensoft.netresearchgate.net Other isoforms, including those in the CYP1 and CYP2 families, are also involved in the metabolism of various xenobiotics, with CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 being major players in drug metabolism. nih.gov

The involvement of specific CYP isoforms can be structure-dependent. For instance, while CYP3A4 is central to lasiocarpine metabolism, the breakdown of monocrotaline appears to rely on other CYP enzymes or oxygenases. nih.gov The contribution of different CYP isoforms to the metabolism of this compound specifically is an area of ongoing research, but the established role of CYP3A4 and other major drug-metabolizing CYPs in the biotransformation of structurally similar PAs provides a strong indication of their likely involvement.

Mechanistic Insights into Metabolic Activation Processes

The toxicity of many pyrrolizidine alkaloids is not inherent to the parent compound but arises from its metabolic activation in the liver. researchgate.net This process transforms the relatively stable PA into highly reactive electrophilic metabolites, primarily pyrrolic esters (also known as dehydropyrrolizidine alkaloids or DHP). researchgate.net

The key initial step in this activation is the dehydrogenation of the necine base at the C1 and C2 positions, a reaction catalyzed by cytochrome P450 enzymes. This creates an unstable intermediate that rapidly loses water to form the electrophilic pyrrolic ester. These reactive metabolites can then form covalent bonds (adducts) with cellular macromolecules, including DNA and proteins. researchgate.net The formation of these adducts is believed to be the primary mechanism behind the genotoxicity and carcinogenicity of these alkaloids. researchgate.net

Hydrolysis of the ester groups is another important detoxification route. nih.govnih.gov The susceptibility of a PA to hydrolysis by esterases can significantly influence its toxicity. For instance, semisynthetic retronecine diesters that are more readily hydrolyzed tend to be less hepatotoxic than some naturally occurring PAs. nih.govnih.gov In the case of Retronecine di-isovalerate, enzymatic hydrolysis occurs mainly at the allylic 9-ester group. nih.gov

Metabolic Transformations in Non-Mammalian Systems (e.g., Insect Metabolism of Retronecine Esters, Creatonotine, Platyphorine Formation)

Insects that have adapted to feed on PA-containing plants have evolved unique metabolic pathways to handle these alkaloids. Instead of being solely a mechanism for detoxification, insects can utilize sequestered PAs for their own defense and for the synthesis of pheromones. nih.govnih.gov

A notable transformation in certain insects, such as the arctiid moth Creatonotos transiens, is the conversion of plant-derived PAs into "insect-PAs." nih.gov In this process, the acid components of the plant alkaloids are replaced with small, branched aliphatic 2-hydroxy acids of insect origin. nih.gov These insect-synthesized retronecine esters are often referred to as creatonotines . nih.gov

These creatonotines can serve as precursors for the synthesis of male courtship pheromones, such as hydroxydanaidal. nih.govnih.gov This biosynthetic pathway appears to have a mandatory requirement for these insect-PAs as intermediates. nih.gov

Furthermore, in some biological systems, the necine base of PAs can undergo saturation. For example, in the rumen of cattle, the double bond in the 1,2-position of the retronecine ring system can be hydrogenated by microbial action. acs.org This transformation results in the formation of a saturated necine base, such as that found in platyphylline , a platynecine-type PA. acs.org PAs with a saturated necine base are generally considered to be less toxic or non-toxic because they lack the structural feature required for metabolic activation to reactive pyrrolic esters. acs.org

Analytical Methodologies for Isolation, Identification, and Quantification

Extraction Procedures from Complex Biological Matrices

The initial and critical step in the analysis of Retronecine (B1221780) 7,9-isovalerate diester is its effective extraction from the matrix in which it is found. The choice of extraction procedure is dictated by the nature of the sample, whether it be plant material, animal tissues, or biological fluids.

For plant material , a common approach involves the use of acidified methanol (B129727) or ethanol. valpo.edunih.gov The plant material, often dried and powdered, is subjected to extraction with an acidic solution, such as 0.2% hydrochloric acid or 1% tartaric acid in methanol, often facilitated by ultrasonication or boiling to enhance efficiency. sci-hub.senih.gov This process protonates the nitrogen atom in the retronecine core, rendering the alkaloid more soluble in the aqueous-alcoholic solvent. Following extraction, the solution is typically filtered and the pH is adjusted to be basic (pH 9-10) with a solution like ammonia. sci-hub.se This deprotonates the alkaloid, making it soluble in non-polar organic solvents. A subsequent liquid-liquid extraction with solvents like chloroform (B151607) or ethyl acetate (B1210297) is then performed to separate the alkaloids from the more polar plant constituents. valpo.edusci-hub.se To handle the potential presence of both the free base and its N-oxide form, some methods employ a reduction step, often using zinc dust, to convert the N-oxides to the tertiary amine base before extraction. up.ac.za

In the case of animal tissues , particularly the liver where pyrrolizidine (B1209537) alkaloids are known to accumulate, and biological fluids such as milk, urine, or bile, the extraction process must first address the high protein content. up.ac.zanih.gov Protein precipitation is often the initial step. Following this, solid-phase extraction (SPE) has proven to be a valuable cleanup technique. up.ac.zabund.de SPE cartridges, commonly with a C18 reversed-phase sorbent, are used to retain the alkaloids from the aqueous sample. bund.de After washing the cartridge to remove interfering substances, the alkaloids are eluted with a solvent like methanol. up.ac.zabund.de For urine samples, a qualitative screening method involves applying the urine to a preconditioned SPE column, washing with water, and then eluting the alkaloids with a mixture of methanol, acetonitrile (B52724), and ethyl acetate. up.ac.za

Care must be taken during all extraction procedures to avoid the hydrolysis of the ester groups, as this would lead to an inaccurate quantification of the original diester compound. up.ac.za Additionally, due to the potential volatility of some pyrrolizidine alkaloids, harsh evaporation steps should be minimized. up.ac.za

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic methods are employed to separate Retronecine 7,9-isovalerate diester from other co-extracted compounds.

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for the presence of pyrrolizidine alkaloids. up.ac.za Silica gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of solvents such as chloroform, methanol, and ammonia. up.ac.za After development, the plate is visualized to detect the separated compounds. A common visualization agent for unsaturated pyrrolizidine alkaloids is Ehrlich's reagent, which reacts with the pyrrole (B145914) moiety to produce a characteristic colored spot. up.ac.za Dragendorff's reagent can also be used for the general detection of alkaloids. researchgate.net While TLC is valuable for qualitative screening and fractionation, it has largely been superseded by more sensitive and quantitative techniques like HPLC and GC for detailed analysis. up.ac.za

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound.

Reversed-phase HPLC is the most commonly employed mode for the analysis of pyrrolizidine alkaloids. researchgate.net In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govbund.de Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the complex mixtures of alkaloids often found in natural extracts. nih.gov Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is less common but can be a valuable alternative for specific separation challenges.

UV/Vis detection is a common method used with HPLC for the detection of pyrrolizidine alkaloids, as many possess a chromophore that absorbs in the UV region, typically around 220 nm. researchgate.net However, for alkaloids lacking a strong chromophore or for enhanced sensitivity and selectivity, post-column derivatization can be employed. westminster.ac.ukpickeringlabs.com This technique involves reacting the column effluent with a reagent to produce a colored or fluorescent product that is more easily detected. pickeringlabs.comresearchgate.net

An established method for retronecine-type pyrrolizidine alkaloids involves a two-step post-column reaction. sci-hub.sewestminster.ac.uk First, the alkaloids are reacted with o-chloranil to form a pyrrole derivative. This is followed by a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which results in a colored product that can be detected by a UV/Vis detector. sci-hub.sewestminster.ac.uk This derivatization is specific for the retronecine core and allows for the quantification of the total amount of retronecine-type esters. westminster.ac.uk

| Derivatization Reagent | Purpose | Detection Method |

| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | Reacts with the pyrrole moiety of unsaturated PAs to form a colored compound. up.ac.zawikipedia.org | UV/Vis Spectrophotometry |

| o-Chloranil | Oxidizes the pyrrolizidine ring to a pyrrole, enabling subsequent reaction with Ehrlich's reagent. sci-hub.sewestminster.ac.uk | Used in conjunction with Ehrlich's reagent for UV/Vis detection. |

For the highly sensitive and specific analysis of this compound, particularly at trace levels in complex matrices like food products, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. bund.denih.gov UHPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to conventional HPLC.

Mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the analyte. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected, fragmented, and then specific product ions are detected. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of significant matrix interference. nih.govwur.nl

For retronecine-type pyrrolizidine alkaloids, characteristic fragment ions are often observed. For instance, in positive ion mode, fragment ions at m/z 120 and 138 are characteristic of the retronecine core. nih.gov This fragmentation pattern is invaluable for the confident identification of these compounds. UHPLC-MS/MS methods have been developed to quantify a wide range of pyrrolizidine alkaloids, including their N-oxides, in various food and plant matrices with low limits of detection and quantification. bund.denih.gov

| Analytical Technique | Principle | Key Advantages | Common Application |

| TLC | Separation on a planar stationary phase with a liquid mobile phase. up.ac.za | Rapid, low cost, good for screening. up.ac.za | Preliminary screening of plant extracts for PAs. up.ac.za |

| HPLC-UV/Vis | Separation in a column with a liquid mobile phase, detection by UV/Vis absorbance. researchgate.net | Quantitative, robust, widely available. researchgate.net | Quantification of PAs in herbal products and extracts. nih.gov |

| HPLC with Post-Column Derivatization | Chemical modification of analytes after separation to enhance detection. pickeringlabs.comresearchgate.net | Increased sensitivity and selectivity for specific compound classes. westminster.ac.uk | Total quantification of retronecine-type PAs. sci-hub.sewestminster.ac.uk |

| UHPLC-MS/MS | High-resolution separation coupled with highly sensitive and specific mass-based detection. bund.denih.gov | Very high sensitivity and selectivity, suitable for trace analysis in complex matrices. nih.gov | Detection and quantification of PAs in food, honey, and milk. nih.gov |

Gas Chromatography (GC)

Gas chromatography serves as a powerful tool for the separation and quantification of pyrrolizidine alkaloids (PAs), including this compound. Due to the low volatility of most PAs, analytical approaches often involve derivatization to enhance their thermal stability and chromatographic performance. up.ac.za

GC with Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) offers a highly sensitive method for the analysis of specific pyrrolizidine alkaloids. This technique is particularly effective for compounds containing electrophilic groups. While direct analysis is possible, sensitivity is greatly enhanced by creating fluorinated derivatives of the target analyte.

For instance, a common strategy involves hydrolyzing the PA ester to its parent necine base, in this case, retronecine. nih.gov The retronecine is then derivatized with a fluorinated reagent, such as heptafluorobutyric anhydride (B1165640) (HFBA), to form a bisheptafluorobutyrate derivative. nih.gov The high electron affinity of the fluorine atoms in this derivative allows for extremely sensitive detection by ECD. A procedure for analyzing pyrrolizidine alkaloids in milk, determining retronecine by GC-ECD, established a sensitivity of 0.1 ppm. nih.gov This derivatization approach provides a robust method for detecting trace amounts of the parent necine, serving as an indicator for the presence of its esters. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of volatile compounds. For non-volatile analytes like this compound, derivatization is a necessary prerequisite to analysis. up.ac.za This process converts the polar, non-volatile alkaloid into a more volatile and thermally stable compound suitable for GC analysis. up.ac.zanih.gov

Common derivatization methods include:

Silylation: Converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a widely used method for making PAs amenable to GC-MS analysis. up.ac.zanih.gov

Acylation: Using reagents like heptafluorobutyric anhydride (HFBA) to create fluorinated esters, which are not only volatile but also highly responsive to electron capture detectors, as mentioned previously, and produce characteristic mass spectra. researchgate.netresearchgate.net

A prevalent strategy involves a two-step process: first, the PA is reduced to its common necine backbone (retronecine), and second, the resulting necine is derivatized (e.g., silylation or acylation) before GC-MS analysis. nih.gov This allows for the quantification of total PAs of a specific necine type, expressed as a single sum parameter. nih.gov The mass spectrometer identifies the derivative based on its unique fragmentation pattern, providing structural confirmation.

Table 1: GC-MS Data for Derivatized Retronecine

| Derivative | Derivatization Reagent | Key Mass Spectral Fragments (m/z) | Reference |

|---|---|---|---|

| Retronecine bistrimethylsilyl ether | BSTFA | Characteristic ions for the silylated retronecine core. | nih.gov |

| Retronecine bisheptafluorobutyrate | HFBA | Formation of a stabilized allylic cation as the base peak due to cleavage of the alkyl-oxygen bond. | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of complex molecules like this compound. Techniques such as NMR and MS provide detailed information about the molecule's connectivity, conformation, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise chemical structure of organic compounds. The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, allows for the definitive elucidation of the this compound structure.

The spectrum of the diester would consist of signals from the retronecine core and the two isovalerate moieties. The ¹H and ¹³C NMR spectra of the parent necine base, retronecine, have been thoroughly assigned and serve as a foundational reference. researchgate.net Esterification at the C-7 and C-9 positions causes predictable downfield shifts for the corresponding protons (H-7, H-9) and carbons (C-7, C-9) of the retronecine core.

2D NMR techniques are crucial for confirming the exact placement of the ester groups:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the retronecine and isovalerate units.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the structure, as it would show correlations from the H-7 and H-9 protons of the retronecine core to the carbonyl carbons of the isovalerate groups, and vice-versa, unambiguously establishing the ester linkages.

Table 2: Reference ¹³C NMR Chemical Shifts for the Retronecine Core

| Carbon Atom | Reported Chemical Shift (ppm) | Reference |

|---|---|---|

| C-1 | 134.4 | rug.nl |

| C-2 | 127.5 | rug.nl |

| C-3 | 61.6 | rug.nl |

| C-5 | 53.6 | rug.nl |

| C-6 | 35.3 | rug.nl |

| C-7 | 75.3 | rug.nl |

| C-8 | 78.8 | rug.nl |

| C-9 | 59.5 | rug.nl |

Note: Chemical shifts are for the parent necine base and will be altered by esterification in the full diester molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of alkaloids. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the additional benefit of determining the exact mass of a molecule and its fragments with high precision, which allows for the calculation of its elemental formula. nih.gov

For this compound (C₁₈H₂₇NO₄), the calculated monoisotopic mass is 325.1940 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

The electron ionization (EI) mass spectrum of retronecine-type diesters is often characterized by fragmentation pathways that provide significant structural information. A key fragmentation is the cleavage of the weak allylic ester bond at the C-9 position. researchgate.net The general fragmentation would also show characteristic ions corresponding to the retronecine base itself. Common fragment ions for the retronecine core include m/z 136, 120, 119, 93, and 80. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Alkaloids and Metabolites

Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC), is the premier technique for the analysis of intact, polar, and thermally labile compounds like pyrrolizidine alkaloids and their metabolites from complex mixtures. nih.govnih.gov ESI is a soft ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. rsc.org

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 326.19, corresponding to the [M+H]⁺ adduct.

Further structural confirmation is achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and fragmented to produce a characteristic product ion spectrum. This fragmentation pattern serves as a structural fingerprint for the molecule. For open-chain diesters, fragmentation often involves the neutral loss of the acid moieties and produces fragment ions characteristic of the necine core, such as the prominent ion at m/z 120. biorxiv.org

Table 3: Predicted ESI-MS and MS/MS Ions for this compound

| Ion | Description | Predicted m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | 326.2013 | Calculated |

| [M+H - C₅H₁₀O₂]⁺ | Loss of one isovaleric acid moiety | 224.1387 | Calculated |

| [M+H - 2(C₅H₁₀O₂)]⁺ | Loss of both isovaleric acid moieties | 122.0862 | Calculated |

| Fragment | Characteristic retronecine core fragment | 120.0757 | biorxiv.org |

Note: Predicted m/z values are based on monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in a molecule, providing structural clues for compounds like this compound. While a spectrum for this specific diester is not publicly cataloged, the expected absorption bands can be inferred from its constituent parts: the retronecine core and the two isovalerate ester groups. The analysis of various pyrrolizidine alkaloids by IR spectroscopy is a common practice in their identification. sci-hub.se

The primary functional groups that would produce characteristic signals in the IR spectrum include:

Ester Carbonyl (C=O): A strong absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the stretching vibration of the carbonyl group in the two isovalerate esters.

Ester C-O Bond: The C-O stretching vibrations of the ester linkages would produce distinct bands, typically in the 1250-1000 cm⁻¹ region.

Alkene C=C Bond: The 1,2-unsaturated retronecine core contains a carbon-carbon double bond, which would show a stretching vibration band around 1670-1640 cm⁻¹. inchem.org

C-N Bond: The tertiary amine within the pyrrolizidine ring system will have C-N stretching vibrations, though these can be harder to assign definitively.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester Carbonyl (C=O) | 1750 - 1735 | Stretch |

| Alkene (C=C) | 1670 - 1640 | Stretch |

| Ester (C-O) | 1250 - 1000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection